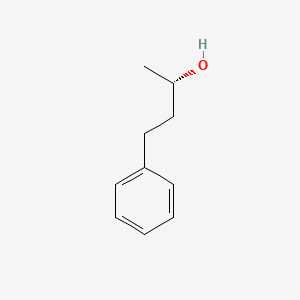

(S)-(+)-4-Phenyl-2-butanol

Descripción

Significance of Chirality in Organic Synthesis and Pharmaceutical Science

Chirality is a fundamental property of matter that has far-reaching implications in the world of science. numberanalytics.comlifechemicals.com In organic chemistry, the presence of a chiral center in a molecule gives rise to stereoisomers, specifically enantiomers, which are mirror images of each other that cannot be superimposed. numberanalytics.com While enantiomers share the same physical and chemical properties in an achiral environment, their behavior can differ dramatically in the presence of other chiral molecules, such as the enzymes and receptors found in biological systems. lifechemicals.commdpi.com

This distinction is of paramount importance in pharmaceutical science. musechem.com The therapeutic effect of many drugs is dependent on their specific stereochemistry, as only one enantiomer may bind effectively to its biological target. wikipedia.orgnih.gov The other enantiomer, or distomer, may be inactive, less active, or in some notorious cases, responsible for severe adverse effects. musechem.comwikipedia.org The tragic example of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, underscored the critical need for enantiomerically pure pharmaceuticals. lifechemicals.commusechem.com Consequently, the ability to synthesize single-enantiomer drugs is a crucial aspect of modern drug development, aiming to enhance efficacy and minimize potential harm. lifechemicals.comwikipedia.org

The Role of (S)-(+)-4-Phenyl-2-butanol as a Chiral Building Block

This compound serves as a valuable chiral building block in the synthesis of more complex molecules. Its utility stems from the presence of a stereocenter at the second carbon atom, which imparts chirality to the molecule. This allows chemists to introduce a specific, predetermined stereochemistry into a target molecule, a crucial step in the synthesis of many pharmaceuticals and other fine chemicals.

The synthesis of chiral alcohols has a rich history, evolving from classical resolution techniques to highly sophisticated catalytic asymmetric methods. ru.nl Early methods often relied on the separation of racemic mixtures, which contain equal amounts of both enantiomers, a process that is often inefficient. The development of asymmetric synthesis, which aims to selectively produce a single enantiomer, has been a major focus of research. ru.nlnih.gov This has been driven by the increasing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry. mdpi.com Over the past few decades, significant progress has been made in developing catalytic methods, including those that utilize chiral catalysts to achieve high levels of enantioselectivity in the synthesis of alcohols. ru.nlnih.gov

Enantiopurity, or the measure of the excess of one enantiomer over the other in a sample, is a critical parameter in many chemical applications. acs.org In the pharmaceutical industry, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the stereochemistry of chiral drugs. nih.gov This is because the biological activity and safety of a drug can be highly dependent on its enantiomeric form. wikipedia.orgnih.gov Beyond pharmaceuticals, enantiopurity is also important in the agrochemical industry, where the desired pesticidal or herbicidal activity may reside in only one enantiomer. musechem.com Furthermore, in materials science, the chirality of molecules can influence the properties of polymers and liquid crystals. lifechemicals.comnih.gov The ability to produce compounds with high enantiopurity is therefore a key driver of innovation in these fields. bohrium.com

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories. A significant area of focus has been its synthesis with high enantiomeric excess. Biocatalytic methods, employing enzymes or whole-cell systems, have shown great promise in the asymmetric reduction of the precursor ketone, 4-phenyl-2-butanone, to yield the desired (S)-enantiomer with high selectivity. researchgate.net For instance, studies have demonstrated the use of Lactobacillus paracasei and other microorganisms to achieve high conversion and enantiomeric excess. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWRKZLROIFUML-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176676 | |

| Record name | 4-Phenyl-2-butanol, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22148-86-3 | |

| Record name | 4-Phenyl-2-butanol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022148863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-2-butanol, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-2-BUTANOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJP87N3Z5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Enantiopure S + 4 Phenyl 2 Butanol

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis, providing highly selective and environmentally benign alternatives to traditional chemical methods. The combination of enzymatic reactions with chemical steps, known as chemoenzymatic synthesis, further expands the synthetic possibilities. These approaches are particularly advantageous for creating chiral molecules like (S)-(+)-4-Phenyl-2-butanol, often achieving near-perfect enantiomeric excess (ee).

Asymmetric Bioreduction of 4-Phenyl-2-butanone

The most direct biocatalytic route to this compound is the asymmetric reduction of the prochiral ketone, 4-phenyl-2-butanone. This transformation is effectively catalyzed by various biological systems, including whole microbial cells and isolated enzymes, which can deliver the desired enantiomer with high precision.

Strains of Lactobacillus, a genus of lactic acid bacteria, have demonstrated significant reductive capabilities for the synthesis of chiral alcohols. In one study, the asymmetric bioreduction of 4-phenyl-2-butanone was achieved using the Lactobacillus paracasei BD71 biocatalyst. researchgate.net Through a hybrid design-based optimization approach, the ideal reaction conditions were identified as a pH of 7, a temperature of 29°C, an incubation period of 66 hours, and an agitation speed of 189 rpm. researchgate.net Under these optimized conditions, the synthesis of (S)-4-phenyl-2-butanol resulted in an impressive enantiomeric excess of 99.15% and a conversion rate of 98.19%. researchgate.net Further refinement of these conditions led to a final product with an enantiomeric excess of 99%, a conversion rate greater than 99%, and a yield of 97%. researchgate.net

| Parameter | Optimal Value | Result |

| pH | 7 | Enantiomeric Excess: 99.15% |

| Temperature | 29°C | Conversion: 98.19% |

| Incubation Period | 66 hours | |

| Agitation Speed | 189 rpm | |

| Final Optimized Result | (S)-4-phenyl-2-butanol | |

| Enantiomeric Excess: 99% | ||

| Conversion: >99% | ||

| Yield: 97% |

Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely used and versatile biocatalyst in organic synthesis due to its availability, low cost, and broad substrate specificity. The effect of glycerol in a glycerol-modified Saccharomyces cerevisiae cell culture has been investigated for the enantioselective production of (R)- and (S)-4-phenyl-2-butanol from 4-phenyl-2-butanone under various reaction conditions. researchgate.net Additionally, fusion proteins consisting of glutathione S-transferase linked to dehydrogenases from baker's yeast have been screened for the reduction of related ketoesters. researchgate.net Two specific dehydrogenases, Ypr1p and Gre2p, were found to rapidly reduce ethyl 2-oxo-4-phenylbutyrate to the corresponding (R)- and (S)-alcohols with high stereoselectivities. researchgate.net

The use of isolated and purified dehydrogenases provides a more controlled and specific approach to the asymmetric reduction of ketones. This method avoids potential side reactions that can occur with whole-cell systems.

The secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) is a robust enzyme known for its high thermostability and broad substrate range, making it an excellent candidate for industrial applications. nih.gov A mutant variant, W110A TeSADH, has been specifically engineered to be highly active and stereoselective for the reduction of phenyl-containing ketones. nih.govnih.gov

This engineered enzyme efficiently catalyzes the reduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol with an enantiomeric excess exceeding 99%. nih.gov The reaction is typically carried out in a Tris buffer with 2-propanol (30% v/v) acting as both a cosolvent to enhance the solubility of the hydrophobic substrate and a cosubstrate to drive the reaction equilibrium towards reduction. nih.gov The resulting (S)-alcohol configuration is consistent with Prelog's rule, where the pro-R hydride from the NADPH cofactor is transferred to the re face of the ketone. nih.gov W110A TeSADH exhibits optimal activity at a high temperature of 87.5°C and maintains its thermostability. nih.gov The kinetic parameters of W110A TeSADH for 4-phenyl-2-butanone are comparable to those of the wild-type TeSADH on its native substrate, 2-butanol, highlighting the effectiveness of the mutation. nih.gov

| Substrate | Product | Enzyme | Enantiomeric Excess (ee) | Key Reaction Conditions |

| 4-Phenyl-2-butanone | (S)-4-Phenyl-2-butanol | W110A TeSADH | >99% | Tris buffer, 30% (v/v) 2-propanol |

Enzymatic Reduction with Specific Dehydrogenases

Enantio-complementary Alcohol Dehydrogenases in Cascade Reactions

Enzymatic cascades that utilize multiple enzymes in a single pot offer an efficient approach to complex chemical transformations. A notable strategy for the synthesis of chiral molecules involves the use of enantio-complementary alcohol dehydrogenases (ADHs). mdpi.com These are pairs of enzymes where one is selective for the (S)-enantiomer and the other for the (R)-enantiomer.

In the context of producing chiral amines from racemic alcohols like 4-phenyl-2-butanol, a one-pot enzymatic cascade has been developed. nih.govresearchgate.net This system employs two enantio-complementary ADHs alongside either an (S)- or (R)-enantioselective transaminase. nih.gov The ADHs work together to convert the racemic alcohol into a prochiral ketone (4-phenyl-2-butanone). This intermediate is then aminated by the stereoselective transaminase to yield the desired enantiomer of the amine. nih.gov This approach allows for the stereo-divergent synthesis of either the (S)- or (R)-amine from the same racemic alcohol starting material by selecting the appropriate transaminase. nih.govresearchgate.net

Optimization of Bioreduction Conditions

The efficiency and selectivity of biocatalytic reductions are highly dependent on reaction conditions. Optimizing parameters such as pH, temperature, and solvent system is critical to achieving high yields and enantiomeric purity.

To overcome the limitations of traditional one-factor-at-a-time optimization, hybrid design-based mathematical modeling techniques are being employed. researchgate.net A study focusing on the asymmetric bioreduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol utilized a novel hybrid design approach with the biocatalyst Lactobacillus paracasei BD71. researchgate.net This methodology allowed for the systematic investigation of multiple reaction parameters simultaneously.

The optimal conditions identified through this hybrid design were a pH of 7, a temperature of 29°C, an incubation period of 66 hours, and an agitation speed of 189 rpm. researchgate.net Under these optimized conditions, the bioreduction achieved an enantiomeric excess (ee) of 99.15% and a conversion rate of 98.19%. researchgate.net This demonstrates the power of statistical optimization techniques in maximizing both the stereoselectivity and efficiency of the biocatalytic process. On a preparative scale, 14.08 grams of the starting ketone were converted to 13.84 grams of (S)-4-phenyl-2-butanol, corresponding to a 97% isolated yield with an enantiomeric excess greater than 99%. researchgate.net

Table 1: Optimized Bioreduction Conditions via Hybrid Design

| Parameter | Optimal Value | Resulting ee (%) | Resulting Conversion (%) |

|---|---|---|---|

| pH | 7 | 99.15 | 98.19 |

| Temperature | 29°C | 99.15 | 98.19 |

| Incubation Time | 66 h | 99.15 | 98.19 |

The choice of solvent is a critical factor in biocatalysis, as it can significantly influence enzyme activity, stability, and stereoselectivity. nih.gov While aqueous buffers are common, the use of organic solvents or alternative solvent systems like deep eutectic solvents (DESs) is gaining attention. researchgate.net

In whole-cell biocatalysis using baker's yeast, altering the solvent system from pure water to a deep eutectic solvent (a mixture of choline chloride and glycerol) has been shown to cause a complete inversion of enantioselectivity in ketone reduction. researchgate.net This phenomenon is attributed to the inhibition of specific (S)-selective oxidoreductases by the DES, allowing (R)-selective enzymes to dominate. researchgate.net This highlights the profound impact the reaction medium can have on the stereochemical outcome of a biocatalytic reaction, providing a tool to tune the synthesis towards the desired enantiomer.

Stereo-Divergent Enzyme Cascades for Conversion of Racemic Mixtures

Stereo-divergent synthesis, which allows for the selective production of any stereoisomer of a product from a common starting material, is a highly desirable goal in asymmetric synthesis. nih.govresearchgate.net Enzyme cascades are particularly well-suited for this purpose.

The synthesis of enantiopure chiral amines from racemic alcohols is a key transformation in the chemical industry. nih.govresearchgate.net A one-pot, cell-free biocatalytic system has been successfully applied to the conversion of racemic 4-phenyl-2-butanol into either the (S)- or (R)-enantiomer of 4-phenylbutan-2-amine. nih.govresearchgate.net

This enzymatic cascade consists of two enantio-complementary alcohol dehydrogenases, oxidases for cofactor recycling, and an enantioselective transaminase. nih.gov By choosing either an (S)-selective or an (R)-selective transaminase, the cascade can be directed to produce the corresponding amine enantiomer. This system achieved good enantioselectivity for the (S)-amine (73% ee) and excellent enantioselectivity for the (R)-amine (>99% ee). nih.govresearchgate.net

Table 2: Key Enzymes in the Stereo-Divergent Cascade for Chiral Amine Synthesis

| Enzyme Type | Specific Enzyme(s) | Role in Cascade |

|---|---|---|

| Alcohol Dehydrogenase | HLADH, LbADH | Oxidation of both alcohol enantiomers to the ketone |

| Oxidase | LpNOX, TPNOX | Cofactor recycling (NAD(P)+ regeneration) |

| Transaminase (S-selective) | HEWT | Reductive amination of ketone to (S)-amine |

Many oxidoreductases, including alcohol dehydrogenases, depend on expensive nicotinamide cofactors such as NAD(P)H. nih.govnih.gov For these processes to be economically viable, the oxidized cofactor (NAD(P)+) must be continuously regenerated back to its reduced form. nih.govrsc.org In situ cofactor recycling, where regeneration occurs within the same reaction vessel, is the most efficient method. nih.govnih.gov

In the enzymatic cascade for converting racemic 4-phenyl-2-butanol, both NADH and NADPH oxidases are included for the in situ recycling of the NAD(P)+ cofactors. nih.gov These oxidases facilitate the re-oxidation of the NAD(P)H formed during the alcohol oxidation step, ensuring a continuous supply of the oxidized cofactor required by the alcohol dehydrogenases. nih.gov This integrated recycling system is essential for driving the reaction equilibrium towards the product and maintaining high catalytic activity over time. nih.gov

Asymmetric Catalysis with Chiral Catalysts

Asymmetric catalysis provides an efficient and atom-economical route to enantiomerically enriched products. ethz.ch This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral substrate. The development of sophisticated chiral ligands and transition metal complexes has enabled remarkable control over stereoselectivity in a wide array of chemical transformations. mdma.ch For the synthesis of this compound, two prominent strategies within asymmetric catalysis are the hydrogenation of unsaturated precursors and the hydration of alkenes.

Hydrogenation of Benzylidene Acetone with Chiral Catalysts

The asymmetric hydrogenation of α,β-unsaturated ketones, such as benzylideneacetone (4-phenyl-3-buten-2-one), is a direct and effective method for producing chiral saturated alcohols. This transformation can proceed through a tandem reaction involving the reduction of both the carbon-carbon and carbon-oxygen double bonds. The success of this reaction hinges on the use of a chiral catalyst that can effectively control the stereochemistry of the newly formed chiral center at the C2 position. Ruthenium complexes bearing chiral diphosphine ligands have proven to be particularly effective for this purpose. rsc.org

The general reaction is as follows:

Figure 1: Asymmetric hydrogenation of benzylidene acetone to 4-phenyl-2-butanol.

The enantioselectivity of this reaction is highly dependent on the choice of the chiral ligand, the metal center, and the reaction conditions.

Transition Metal-Catalyzed Asymmetric Reduction

Transition metal catalysts, particularly those based on ruthenium and cobalt, are at the forefront of asymmetric reduction and hydration reactions for the synthesis of chiral alcohols like this compound. nih.govprinceton.edu These metals, when coordinated with chiral ligands, create a chiral environment that directs the approach of the substrate and the reducing or hydrating agent, leading to the preferential formation of one enantiomer.

An alternative approach to synthesizing 4-Phenyl-2-butanol is through the hydration of 4-phenyl-1-butene. Cobalt(II) complexes have emerged as effective catalysts for this transformation, proceeding through an oxygenation-reduction hydration mechanism. mdma.chmdpi.com This method typically involves the use of a silane as a reducing agent and molecular oxygen. The reaction proceeds via a radical mechanism where a cobalt hydride species is generated in situ. This species then adds to the alkene, and subsequent oxidation and hydrolysis steps yield the alcohol. researchgate.netnih.gov

The general mechanism is believed to involve the following key steps:

Formation of a cobalt(III)-hydride species from the reaction of a Co(II) precursor with a silane and an oxidant. researchgate.net

Hydrogen atom transfer (HAT) from the cobalt-hydride to the alkene, generating a carbon-centered radical. nih.gov

Trapping of the radical by oxygen to form a peroxy species.

Reduction of the peroxy species to the corresponding alcohol.

The enantioselectivity in these reactions is induced by the use of chiral ligands, such as salen-type ligands, which create a chiral pocket around the cobalt center. mdma.chmdpi.com

Below is a table showcasing the performance of a cobalt-salen catalyzed hydration of an alkene with water, demonstrating a complementary ionic approach to the Mukaiyama hydration.

| Entry | Catalyst | Oxidant | Time (min) | Yield (%) |

| 1 | [Co-1] | Me3NFPy·BF4 | 5 | 98 |

| 2 | [Co-2] | Me3NFPy·BF4 | 5 | 99 |

| 3 | [Co-3] | Me3NFPy·BF4 | 5 | 96 |

| 4 | [Co-4] | Me3NFPy·BF4 | 5 | 95 |

Data sourced from a study on the cobalt-salen catalyzed hydration of 4-tert-butylstyrene with water. mdma.ch

Ruthenium-catalyzed asymmetric hydrogenation of ketones is a widely used and highly efficient method for the production of enantiomerically pure alcohols. nih.gov The catalysts are typically composed of a ruthenium precursor and a chiral diphosphine ligand, often in combination with a chiral diamine. nih.gov These catalysts have demonstrated high activity and enantioselectivity for a broad range of ketone substrates. nih.gov

The hydrogenation of benzylideneacetone to 4-phenyl-2-butanol involves the reduction of both the C=C and C=O bonds. The stereochemical outcome is determined by the chiral environment created by the ligands around the ruthenium center.

The design of the chiral ligand is paramount in achieving high catalytic activity and enantioselectivity. For ruthenium-catalyzed hydrogenations, bidentate phosphine ligands, such as BINAP and its derivatives, have been extensively studied. sioc-journal.cn The chirality of these ligands stems from the atropisomerism of the biaryl backbone. The steric and electronic properties of the phosphine substituents can be fine-tuned to optimize the catalyst's performance for a specific substrate.

The catalytic activity is also influenced by the presence of a chiral diamine co-ligand. The combination of a chiral diphosphine and a chiral diamine can lead to a "matched" pair, where the stereochemical preferences of the two ligands reinforce each other, resulting in higher enantioselectivity. Conversely, a "mismatched" pair can lead to lower selectivity.

The following table illustrates the influence of different ligands on the catalytic transfer hydrogenation of acetophenone, a reaction analogous to the reduction of the carbonyl group in benzylideneacetone.

| Entry | Catalyst | Ligand | Yield (%) | ee (%) |

| 1 | Ru(II) | Bipyridine-based | 95 | N/A |

| 2 | Ru(II) | NCN | 88 | N/A |

Data from a study on the influence of ligands on catalytic transfer hydrogenation of ketones. nih.gov Note: Enantiomeric excess (ee) was not reported in this specific comparative study, but the focus was on the influence of the ligand on yield.

The choice of solvent can have a profound impact on the enantioselectivity of asymmetric hydrogenation reactions. Solvents can influence the solubility of the catalyst and substrate, the stability of key intermediates in the catalytic cycle, and the conformational flexibility of the chiral catalyst. dntb.gov.ua

In ruthenium-catalyzed hydrogenations, polar protic solvents like methanol and ethanol are often used. These solvents can participate in the catalytic cycle, for instance, by stabilizing charged intermediates or by acting as a proton source. However, in some cases, non-polar aprotic solvents such as toluene or dichloromethane may provide higher enantioselectivity. sioc-journal.cn The optimal solvent is highly dependent on the specific catalyst-substrate combination and must be determined empirically.

The table below demonstrates the effect of different solvents on the asymmetric hydrogenation of acetophenone, a model substrate for the reduction of aryl ketones.

| Entry | Solvent | Conversion (%) | ee (%) | Configuration |

| 1 | Methanol | >99 | 98.9 | R |

| 2 | Ethanol | >99 | 98.5 | R |

| 3 | Isopropanol | >99 | 97.6 | R |

| 4 | tert-Butanol | >99 | 95.3 | R |

| 5 | THF | 98.7 | 96.2 | R |

| 6 | Toluene | 95.4 | 91.3 | R |

Data from a study on the effect of different solvents for the asymmetric hydrogenation of acetophenone. nih.gov

Ruthenium-Catalyzed Hydrogenation of Ketones

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact by utilizing safer reagents and solvents, improving energy efficiency, and minimizing waste generation. Key strategies include the use of biocatalysts, environmentally friendly media, and innovative technologies like electrochemical methods.

A significant advancement in the green synthesis of this compound is the use of biocatalysts, particularly enzymes, which operate under mild conditions and exhibit high selectivity. The primary route involves the asymmetric bioreduction of the prochiral ketone, 4-phenyl-2-butanone.

Biocatalytic Reduction:

Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are highly effective for this transformation. These enzymes, often derived from microorganisms like Saccharomyces cerevisiae (baker's yeast), Lactobacillus, and Geotrichum candidum, can produce this compound with high enantiomeric excess (ee). researchgate.net The biocatalytic approach offers a significant advantage over traditional chemical reductions by operating at or near ambient temperature and pressure in aqueous media, thereby reducing energy consumption and avoiding hazardous organic solvents. researchgate.net

For instance, studies have demonstrated the successful asymmetric bioreduction of 4-phenyl-2-butanone using Saccharomyces cerevisiae cell cultures. researchgate.net Furthermore, enzyme cascades have been developed that utilize enantio-complementary alcohol dehydrogenases to achieve high conversions and enantioselectivities. nih.govnih.govresearchgate.net

Green Solvents:

The choice of solvent is critical to the environmental profile of a synthetic process. In the biocatalytic synthesis of this compound, the reactions are typically conducted in aqueous buffers, such as phosphate buffer, which is an inherently green solvent. nih.gov To enhance the solubility of non-polar substrates like 4-phenyl-2-butanone, benign co-solvents may be employed. Isopropanol is a common choice as it can also serve as a sacrificial substrate for the regeneration of the essential nicotinamide adenine dinucleotide (NADH) cofactor required by the reductase enzymes. nih.gov

The table below summarizes examples of environmentally benign catalysts and solvents used in the synthesis of chiral 4-phenyl-2-butanol.

| Catalyst Type | Specific Catalyst/Microorganism | Solvent System | Product Enantiomer | Enantiomeric Excess (ee) |

| Biocatalyst | Saccharomyces cerevisiae | Aqueous media / Glycerol | (S) or (R) | High |

| Biocatalyst | Alcohol Dehydrogenase (ADH) | Phosphate Buffer | (S) or (R) | >92% |

| Biocatalyst | Geotrichum candidum | Aqueous media | (S) | High |

Data compiled from various studies on the biocatalytic reduction of 4-phenyl-2-butanone.

Recent innovations have focused on combining biocatalysis with electrochemical methods to create highly efficient and sustainable synthetic cycles. Aerial oxidation, using oxygen from the air as the ultimate oxidant, represents another key green strategy.

Electrochemical Synthesis:

Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions, relying on electricity to drive chemical transformations. A notable application in the context of chiral 4-phenyl-2-butanol is the electrochemical deracemization of a racemic mixture of the alcohol. mdpi.com This process involves a cycle of selective enzymatic oxidation of one enantiomer to the ketone, followed by the asymmetric reduction of the ketone back to the desired enantiomer of the alcohol. mdpi.com

In such a system, the electrode provides the necessary electrons to regenerate the NADH cofactor required for the enzymatic reduction step. mdpi.com This eliminates the need for a sacrificial organic substrate like isopropanol for cofactor recycling, further improving the atom economy and green credentials of the process. Research has shown that by selecting either an (R)-selective or (S)-selective alcohol dehydrogenase, it is possible to convert a racemic mixture of 4-phenyl-2-butanol into either the (R)- or (S)-enantiomer with high enantiomeric excess (up to 92.5% ee for the (S)-enantiomer). mdpi.com

Aerial Oxidation:

The use of air, or pure oxygen, as the terminal oxidant is a cornerstone of green oxidation chemistry, as it produces water as the only byproduct. acs.orgrsc.org While the direct synthesis of this compound involves reduction, aerial oxidation plays a crucial role in deracemization and kinetic resolution processes. In these strategies, an enantioselective catalyst selectively oxidizes one alcohol enantiomer from a racemic mixture, leaving the other enantiomer enriched. rsc.orgnih.gov

Catalytic systems for aerobic oxidation often employ transition metals like copper or ruthenium in conjunction with co-catalysts. acs.orgrsc.org The development of robust catalysts that can efficiently use air as the oxidant under mild, solvent-free, or aqueous conditions is an active area of research. researchgate.net In the context of the electrochemical deracemization cycle mentioned above, the enzymatic oxidation step could potentially be mediated by an oxidase enzyme that uses molecular oxygen directly, thus integrating aerial oxidation into the synthesis of the enantiopure alcohol.

A primary goal of green chemistry is to minimize or eliminate the use and generation of substances hazardous to human health and the environment. acsgcipr.org The synthesis of this compound via biocatalytic and bio-electrochemical routes provides a clear advantage over traditional chemical methods in this regard.

Conventional methods for the reduction of ketones like 4-phenyl-2-butanone often employ stoichiometric metal hydride reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). chemguide.co.uklibretexts.org These reagents possess significant drawbacks:

Reactivity and Hazards: LiAlH₄ reacts violently with water and is pyrophoric. chemguide.co.ukacsgcipr.org Both reagents liberate flammable hydrogen gas upon quenching. acsgcipr.org

Toxicity and Waste: Boron compounds can be ecotoxic, and quenching can produce boric acid, a suspected mutagen. acsgcipr.orgacsgcipr.org These methods also generate significant amounts of inorganic salt waste.

Harsh Solvents: These reductions are typically carried out in volatile and flammable organic solvents like diethyl ether or tetrahydrofuran (THF), which have their own health and environmental risks. chemguide.co.uk

The table below contrasts the green biocatalytic approach with traditional chemical reduction methods.

| Feature | Biocatalytic Reduction | Traditional Hydride Reduction |

| Reagent | Enzymes (e.g., ADHs) | LiAlH₄, NaBH₄ |

| Stoichiometry | Catalytic | Stoichiometric |

| Solvent | Aqueous buffer (e.g., water) | Anhydrous ethers (e.g., THF, diethyl ether) |

| Temperature | Ambient | Often requires cooling, then room temperature |

| Pressure | Atmospheric | Atmospheric |

| Byproducts | Water, minimal organic waste | Aluminum/boron salts, hydrogen gas |

| Safety Profile | Generally safe, non-toxic | Highly reactive, flammable, potential cytotoxicity |

By employing enzymes in aqueous media, the synthesis of this compound can circumvent the need for these hazardous and cytotoxic materials, aligning with the core tenets of green and sustainable chemistry. acsgcipr.org The mild reaction conditions and high selectivity of biocatalysts not only enhance safety but also reduce the need for extensive purification steps, further minimizing solvent use and waste generation.

Mechanistic Investigations of Reactions Involving S + 4 Phenyl 2 Butanol

Reaction Kinetics and Rate-Determining Steps

In the context of reactions involving secondary alcohols like (S)-(+)-4-Phenyl-2-butanol, such as oxidation or dehydrogenation, the cleavage of the α-C–H bond is often implicated as the rate-determining step. This is supported by studies on analogous systems where a significant primary kinetic isotope effect (kH/kD > 1) is observed when the α-hydrogen is replaced with deuterium. For instance, in the oxidation of 1-phenylethanol, a structurally similar secondary benzylic alcohol, a kinetic isotope effect of kH/kD = 2.6 was observed, indicating that the C-H bond is broken in the rate-determining step mdpi.com. Furthermore, Hammett plots, which correlate reaction rates with the electronic properties of substituents on the phenyl ring, can provide additional evidence. A negative ρ value in the Hammett plot for the oxidation of substituted 1-phenylethanols (ρ = -0.9) suggests the development of a positive charge at the benzylic carbon in the transition state, consistent with a hydride transfer mechanism mdpi.com.

Kinetic Modeling of Hydrogenation Reactions

While this article focuses on reactions of this compound, the kinetic modeling of its formation via the hydrogenation of 4-phenyl-2-butanone offers valuable insights into the reverse reaction, the dehydrogenation of the alcohol. Kinetic models for the hydrogenation of 4-phenyl-2-butanone over platinum-based catalysts have been developed to understand the interplay between different reaction pathways, namely the hydrogenation of the keto group versus the aromatic ring qub.ac.uk.

These models often employ Langmuir-Hinshelwood kinetics to describe the reaction rates based on the adsorption of reactants and intermediates on the catalyst surface. The data from such models can be used to estimate activation energies and pre-exponential factors for the elementary steps involved. For example, in the hydrogenation of 4-phenyl-2-butanone, the reaction can proceed via two main routes: hydrogenation of the carbonyl group to form 4-phenyl-2-butanol, or hydrogenation of the aromatic ring to form 4-cyclohexyl-2-butanone. The relative rates of these pathways are influenced by factors such as temperature, pressure, and the nature of the catalyst and solvent.

A simplified kinetic model for a related reaction, the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, assumed apparent first-order kinetics for the reactant and intermediate products, with the kinetic constants encompassing the effects of hydrogen pressure, solvent, and catalyst researchgate.net. This approach, while simplifying the complex heterogeneous system, was able to predict concentration profiles effectively.

Below is an interactive data table summarizing hypothetical kinetic parameters for the hydrogenation of 4-phenyl-2-butanone, illustrating how different conditions can influence the reaction pathways.

Influence of Solvent on Reaction Kinetics and Selectivity

In toluene, a very slow reaction is observed, with a high selectivity towards 4-phenyl-2-butanol, suggesting that the solvent competes for active sites on the catalyst, hindering the hydrogenation of the aromatic ring. Protic solvents like 2-propanol can also influence the reaction, in some cases leading to higher rates of ketone hydrogenation.

The following interactive data table illustrates the effect of different solvents on the initial reaction rates and selectivity in the hydrogenation of 4-phenyl-2-butanone.

Detailed Catalytic Cycles and Intermediates

Understanding the complete catalytic cycle, including the identification of all intermediates, is a primary goal of mechanistic studies. For reactions involving this compound, particularly those catalyzed by transition metals, the catalytic cycle often involves a series of coordination, bond activation, and product release steps.

Role of Ruthenium-Dihydride Species in Transfer Hydrogenation

Ruthenium complexes are widely used as catalysts for both the hydrogenation of ketones and the dehydrogenation of alcohols. In many of these transformations, ruthenium-hydride species are key intermediates. In the context of transfer hydrogenation (the reverse of dehydrogenation), a ruthenium-dihydride complex can be the active catalyst.

The catalytic cycle for the acceptorless dehydrogenation of a secondary alcohol, the reverse of transfer hydrogenation, often begins with the coordination of the alcohol to the ruthenium center. This is followed by a β-hydride elimination from the coordinated alkoxide to form a ruthenium-hydride species and the corresponding ketone. The liberated dihydrogen can then be released, regenerating the active catalyst for the next cycle. In some proposed mechanisms, a ruthenium dihydride is the catalyst, and it reacts with the alcohol to form a ruthenium alkoxide and H2 acs.orgnih.gov.

A study on the acceptorless dehydrogenation of benzyl alcohol catalyzed by a ruthenium cis-dihydride complex provides a relevant model sigmaaldrich.comnih.gov. In this system, the cis-dihydride is proposed to be the active catalytic species. The reaction proceeds through the coordination of the alcohol, followed by hydrogen transfer to regenerate the dihydride and release the carbonyl product.

Formation and Reactivity of Enolate Complexes

While enolate formation is more commonly associated with the chemistry of carbonyl compounds, it can be relevant in the context of reactions involving alcohols, particularly in side reactions or alternative mechanistic pathways. For instance, in the dehydrogenation of a secondary alcohol to a ketone, the ketone product can then undergo enolization or enolate formation under basic conditions.

The formation of an enolate involves the deprotonation of an α-hydrogen of a carbonyl compound. The resulting enolate is a nucleophilic species that can participate in a variety of carbon-carbon bond-forming reactions. In the context of ruthenium-catalyzed reactions, it is conceivable that a ruthenium-alkoxide intermediate could undergo a rearrangement or reaction that leads to an enolate-like species, although this is not a commonly proposed pathway in dehydrogenation reactions.

More directly, if the dehydrogenation of this compound to 4-phenyl-2-butanone is performed under basic conditions, the resulting ketone can form an enolate. This enolate can then participate in subsequent reactions, such as aldol condensations, if a suitable electrophile is present. This can be a consideration in designing one-pot tandem reactions where the alcohol is first oxidized and the resulting ketone is then used in a subsequent C-C bond-forming step.

Stereochemical Control and Enantioselectivity Mechanisms

When a chiral molecule like this compound is involved in a reaction, controlling the stereochemical outcome is often a primary objective. Mechanistic studies are essential for understanding the factors that govern enantioselectivity.

In this biocatalytic system, the (S)-selective horse liver alcohol dehydrogenase (HLADH) can be used to oxidize the (S)-enantiomer of 4-phenyl-2-butanol, leaving the (R)-enantiomer unreacted. The resulting ketone can then be aminated to the (S)-amine. Conversely, an (R)-selective ADH can be used to oxidize the (R)-enantiomer, leading to the eventual formation of the (R)-amine. The high enantiomeric excesses achieved in these enzymatic reactions highlight the exquisite stereochemical control that can be attained through biocatalysis.

The following table presents data from the enzymatic conversion of racemic 4-phenyl-2-butanol, demonstrating the stereochemical control achieved.

Enzyme-Substrate Interactions and Stereochemical Impact

The enzymatic conversion of racemic 4-phenyl-2-butanol serves as a significant area of study, particularly in the synthesis of valuable chiral amines. One-pot enzymatic cascades have been developed for the cell-free conversion of racemic secondary alcohols, like 4-phenyl-2-butanol, into enantiopure (S)- or (R)-amines. nih.gov These systems utilize a combination of enantio-complementary alcohol dehydrogenases (ADHs), cofactor recycling enzymes (NADH and NADPH oxidases), and either (S)- or (R)-enantioselective transaminases. nih.gov

The stereochemical outcome of these reactions is dictated by the specific enzymes employed. For instance, a biocatalytic system has been successfully applied to the amination of racemic 4-phenyl-2-butanol to produce both the high-value (S)- and (R)-enantiomers of the corresponding amine. nih.gov This demonstrates that through the careful selection of enzymes, the stereochemical course of the reaction can be precisely controlled. The enzyme cascade is designed to first oxidize the alcohol to the corresponding ketone, 4-phenyl-2-butanone, which is then aminated by an enantioselective transaminase to yield the desired chiral amine. nih.gov The efficiency of this process highlights the high degree of stereoselectivity achievable through enzyme-substrate interactions. The enzymes are capable of distinguishing between the two enantiomers of the racemic alcohol, leading to the production of amines with good to excellent enantioselectivities. nih.gov

Factors Influencing Enantiomeric Excess (ee) and Conversion

Several factors have been identified that influence the enantiomeric excess (ee) and molar conversion in the enzymatic reactions of 4-phenyl-2-butanol. Substrate concentration is a key variable; for example, in the enzymatic amination of racemic 4-phenyl-2-butanol, higher molar conversions were observed at a lower substrate concentration of 10 mM compared to 50 mM. nih.gov

The choice of enzymes and their concentrations are also critical. In a system designed for the synthesis of (S)- or (R)-4-phenylbutan-2-amine, different transaminases (HEWT for the (S)-enantiomer and TsRTA for the (R)-enantiomer) were used. nih.gov Optimizing the concentration of these enzymes and the amino donor, isopropylamine (IPA), was shown to significantly impact the conversion rates. For instance, increasing the concentration of the HEWT transaminase and the equivalents of IPA led to an increase in the molar conversion for the synthesis of the (S)-amine. nih.gov

| Target Enantiomer | Substrate Concentration (mM) | Molar Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-4-phenylbutan-2-amine | 10 | 49 | 71 |

| (S)-4-phenylbutan-2-amine | 50 | Lower than at 10 mM | Not specified |

| (R)-4-phenylbutan-2-amine | 10 | 24 | >99 |

| (R)-4-phenylbutan-2-amine | 50 | Lower than at 10 mM | Not specified |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations have been employed to investigate the reaction mechanisms involving intermediates and transition states related to 4-phenyl-2-butanol. For instance, in the context of the hydrogenation of 4-phenyl-2-butanone to form 4-phenyl-2-butanol, DFT calculations have provided insights into the energetics of the reaction pathway. These calculations have shown a higher enthalpy barrier for the initial hydrogenation step compared to the second one. researchgate.net Such theoretical analyses are crucial for understanding the kinetics and thermodynamics of reactions, helping to elucidate rate-limiting steps and the influence of catalysts and solvents on the reaction mechanism. researchgate.netresearchgate.net While this specific study focuses on the formation of 4-phenyl-2-butanol, the application of DFT demonstrates its utility in modeling the reaction coordinates and energy profiles of reactions in which this compound is a key product.

Molecular Dynamics Simulations of Supramolecular Structures and Hydrogen Bonding

Molecular dynamics (MD) simulations have been instrumental in characterizing the supramolecular structure of 4-phenyl-2-butanol in the liquid phase. acs.orgnih.govacs.org These simulations, often corroborated with experimental data from wide-angle X-ray scattering, reveal the intricate network of hydrogen bonds that govern the organization of the molecules. acs.orgnih.govacs.org

For phenyl derivatives of butanol, including 4-phenyl-2-butanol, the presence of the phenyl group has a significant impact on the supramolecular assembly. acs.orgnih.gov Compared to their aliphatic counterparts, phenyl butanols exhibit a reduced number of hydrogen bonds and smaller supramolecular clusters. acs.org MD simulations have shown that for phenyl butanols, the clusters are, on average, three times smaller than in aliphatic butanols. acs.org The simulations also indicate that in addition to O-H···O hydrogen bonding, the supramolecular structure of phenyl alcohols is influenced by OH···π and π···π interactions, leading to a more heterogeneous and disordered organization of molecules. semanticscholar.orgaps.org The flexibility of the molecular skeleton, particularly for secondary alcohols like 4-phenyl-2-butanol, also affects the association ability of the molecules through hydrogen bonds. acs.org

| Compound Type | Average Number of Molecules per Cluster |

|---|---|

| Aliphatic Butanols | 7–16 |

| Phenyl Butanols | 3–5 |

Chiral Recognition Studies and Binding Energy Differences

In this analogous system, it was demonstrated that the homochiral complex ([FE(S)·B(S)]) is more stable than the heterochiral complex ([FE(S)·B(R)]) in both the ground and excited states. nih.govresearchgate.net DFT calculations were instrumental in determining the structures of these diastereomeric adducts and revealed slight structural differences, particularly in the interaction between the alkyl groups of 2-butanol and the aromatic ring. nih.govresearchgate.net The binding energy difference between the homochiral and heterochiral complexes was evaluated to be greater than 0.60 kcal/mol, a clear indication of chiral recognition. nih.govresearchgate.net Dispersive interactions between the aliphatic chain of the alcohol and the π-system of the aromatic chromophore, as well as repulsive interactions, were identified as the main drivers of this chiral recognition. researchgate.net These findings on a similar molecular system suggest that for this compound, subtle differences in intermolecular interactions, governed by stereochemistry, would also lead to discernible binding energy differences in the formation of diastereomeric complexes.

Advanced Analytical Techniques for Characterization and Quantification of S + 4 Phenyl 2 Butanol

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural confirmation and quantitative analysis of (S)-(+)-4-Phenyl-2-butanol. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR are routinely used to confirm the connectivity of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 4-Phenyl-2-butanol exhibits characteristic signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, the methyl protons, and the hydroxyl proton. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the complete carbon framework. chemicalbook.com

The following tables summarize the typical chemical shifts observed for 4-Phenyl-2-butanol.

¹H NMR Spectral Data for 4-Phenyl-2-butanol

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.15 - 7.35 | Multiplet |

| Methine (CH-OH) | 3.75 - 3.85 | Multiplet |

| Methylene (C₆H₅-CH₂) | 2.60 - 2.80 | Multiplet |

| Methylene (CH₂-CHOH) | 1.70 - 1.85 | Multiplet |

| Methyl (CH₃) | 1.20 - 1.25 | Doublet |

| Hydroxyl (OH) | ~1.6 (variable) | Singlet (broad) |

Note: Data is compiled from representative spectra and may vary slightly based on solvent and concentration.

¹³C NMR Spectral Data for 4-Phenyl-2-butanol

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (Aromatic, substituted) | 142.2 |

| C2, C6 (Aromatic) | 128.4 |

| C3, C5 (Aromatic) | 128.3 |

| C4 (Aromatic) | 125.7 |

| C7 (CH-OH) | 67.2 |

| C8 (CH₂) | 40.8 |

| C9 (CH₂) | 32.1 |

| C10 (CH₃) | 23.5 |

Note: Data is compiled from representative spectra and may vary slightly based on solvent and concentration. chemicalbook.com

Beyond structural elucidation, NMR can be used for quantification (qNMR). By integrating the signal of a specific proton of this compound against the signal of a known amount of an internal standard, the exact concentration or purity of the analyte can be determined with high accuracy.

UV-VIS Spectrophotometric Analysis for Kinetic Studies

UV-VIS spectrophotometry is a valuable tool for conducting kinetic studies of reactions involving this compound, such as its synthesis via hydrogenation of 4-phenyl-2-butanone or its enzymatic conversion. qub.ac.ukresearchgate.net The presence of the phenyl group in the molecule results in characteristic UV absorbance maxima, typically around 250-270 nm.

While this compound itself may be monitored, it is often more practical to track the change in concentration of a reactant or product that has a stronger or more distinct chromophore. For instance, in the catalytic hydrogenation of 4-phenyl-2-butanone to 4-phenyl-2-butanol, the reaction progress can be monitored by observing the decrease in the absorbance of the conjugated ketone. qub.ac.ukresearchgate.net This allows for the determination of reaction rates, rate constants, and the influence of various parameters like catalyst concentration, temperature, and pressure on the reaction kinetics. researchgate.netnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its key structural features. nih.govchemicalbook.com A strong, broad absorption band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding.

Other significant absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic chain (around 3100-2850 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1600 and 1450 cm⁻¹), and a C-O stretching vibration (around 1100-1050 cm⁻¹). nih.govchemicalbook.com

Characteristic IR Absorption Bands for 4-Phenyl-2-butanol

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Strong |

| C=C (Aromatic) | ~1600, ~1450 | Medium to Weak |

Chromatographic Techniques for Enantiomeric Purity Determination and Separation

Chromatographic methods are essential for assessing the purity of this compound, and particularly for determining its enantiomeric excess (ee), which is a critical quality attribute.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Configuration Analysis

Gas chromatography (GC) is a standard technique for assessing the purity of volatile compounds like 4-Phenyl-2-butanol. When coupled with a Flame Ionization Detector (FID), GC can be used to detect and quantify volatile impurities. chromforum.org

For the crucial task of determining enantiomeric purity, chiral GC is employed. This involves using a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin. gcms.cz These CSPs interact differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. gcms.cz The enantiomeric excess (ee) can be calculated from the relative peak areas of the (S) and (R) enantiomers. Product specifications for this compound often cite an optical purity of ≥99% ee as determined by GLC (Gas-Liquid Chromatography). sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nist.gov As the separated components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a molecular fingerprint that can be used to confirm the identity of 4-Phenyl-2-butanol and any impurities. The mass spectrum of 4-Phenyl-2-butanol shows a molecular ion peak (m/z 150) and characteristic fragment ions, such as those at m/z 132 (loss of H₂O), 117, 91 (tropylium ion), and 45. nih.govnist.gov

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile method for the separation of enantiomers. phenomenex.comcsfarmacie.cz For the analysis of this compound, chiral HPLC is the method of choice. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. csfarmacie.cznih.gov

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used for this purpose. csfarmacie.cz The separation mechanism involves transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies and thus different retention times. nih.gov

The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier like isopropanol or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. csfarmacie.cz By analyzing racemic 4-phenyl-2-butanol, the method can be developed and then applied to determine the enantiomeric excess of samples of this compound with high precision. nih.govnih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-(-)-4-Phenyl-2-butanol |

| 4-Phenyl-2-butanone |

| Isopropanol |

| Ethanol |

Chiral Stationary Phases (CSPs) and Column Performance

The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs) in HPLC eijppr.com. The performance of a CSP is determined by its ability to form transient diastereomeric complexes with the enantiomers, leading to different retention times eijppr.com. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most successful and widely used for both analytical and preparative enantioseparations eijppr.comnih.govchromatographyonline.com.

The enantiorecognition capability of these CSPs is influenced by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects eijppr.comresearchgate.net. The selection of the polysaccharide backbone (amylose vs. cellulose) and the nature of the chiral selector attached to it can significantly impact the selectivity and resolution of the separation chromatographyonline.com. For instance, the helical structure of amylose can offer different chiral recognition capabilities compared to the more linear structure of cellulose chromatographyonline.com.

In the case of this compound, studies have compared the performance of novel CSPs to commercially available ones. For example, the CHIRALPAK IA column, a well-established polysaccharide-based CSP, has demonstrated a much higher resolution for the enantiomers of 4-phenyl-2-butanol compared to some experimental phases rsc.org. The choice of mobile phase is also critical; normal-phase chromatography using mixtures of hydrocarbons (like hexane) and alcohol modifiers (like isopropanol) is common for polysaccharide-based CSPs researchgate.nethplc.eu. The performance of a chiral column is typically evaluated by parameters such as the separation factor (α), which measures the relative retention of the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks.

| Parameter | Description |

|---|---|

| Separation Factor (α) | A measure of the selectivity of the CSP for the two enantiomers. A value > 1 indicates separation. |

| Resolution (Rs) | Quantifies the degree of separation between two chromatographic peaks. An Rs value of ≥ 1.5 indicates baseline separation. |

Cyclodextrin Metal-Organic Frameworks (CD-MOFs) for Chiral Resolution

Metal-Organic Frameworks (MOFs) are porous materials that have gained attention as novel CSPs in chromatography scispace.com. When natural chiral selectors like cyclodextrins (CDs) are incorporated into the MOF structure, the resulting Cyclodextrin Metal-Organic Frameworks (CD-MOFs) can serve as highly efficient CSPs for separating chiral compounds, including aromatic alcohols scispace.comrsc.org.

A γ-cyclodextrin metal-organic framework (γ-CD MOF) has been successfully used as a CSP for the HPLC separation of twelve chiral aromatic alcohols, including (R,S)-4-phenyl-2-butanol rsc.org. The separation mechanism relies on the microenvironment within the γ-CD MOF, as well as hydrophobic and hydrogen-bonding interactions between the alcohol and the framework rsc.orgscispace.com. For all the aromatic alcohols studied, the R-enantiomer eluted before the S-enantiomer, indicating a stronger affinity of the γ-CD MOF for the S-enantiomers rsc.org.

The performance of the γ-CD MOF packed column in separating (R,S)-4-phenyl-2-butanol yielded specific chromatographic parameters, as detailed in the table below. While effective for a range of compounds, its resolution for 4-phenyl-2-butanol was lower than that of a commercial CHIRALPAK IA column rsc.org. Nonetheless, the easy and economical synthesis of CD-MOFs makes them a promising alternative for developing specialized CSPs scispace.com.

| Compound | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| (R,S)-4-Phenyl-2-butanol | 131 | 1.15 | 0.70 |

Online Capillary Solid-Phase Microextraction Coupled Liquid Chromatography-Mass Spectrometry

Online solid-phase microextraction (SPME) coupled with liquid chromatography-mass spectrometry (LC-MS) is a fully automated and highly sensitive technique for the analysis of compounds in complex matrices mdpi.comnih.gov. This method integrates sample extraction, concentration, and analysis into a single, streamlined process mdpi.comnih.gov. The "online" configuration uses a switching valve to connect the SPME device directly to the LC-MS system mdpi.com.

The process typically involves several automated steps:

Extraction/Concentration : The sample solution is drawn through a capillary column with an inner surface coated with a sorbent (the SPME device). Target analytes are retained on the sorbent while the sample matrix is flushed to waste mdpi.comnih.gov.

Desorption and Injection : After extraction, the valve switches, and the LC mobile phase flows through the capillary column. The trapped analytes are desorbed and transferred directly onto the analytical LC column for separation mdpi.com.

Analysis : The separated compounds are then detected by the mass spectrometer.

This technique offers significant advantages over traditional offline methods, including reduced sample handling, minimized analyte loss, lower consumption of organic solvents, and faster analysis times nih.govnih.govmdpi.com. Online SPME-LC-MS/MS has been successfully applied to the enantioselective determination of various chiral pharmaceuticals, demonstrating its power for analyzing enantiomers at trace levels nih.gov. The high sensitivity of the method allows for the measurement of analytes at concentrations as low as the pg mL⁻¹ level mdpi.com.

Electrochemical Methods for Reaction Monitoring

Electrochemical techniques offer a powerful means to monitor the progress of chemical and biochemical reactions in real-time. These methods are particularly useful for tracking reactions involving electroactive species or those catalyzed by enzymes.

Applications and Emerging Areas of Research for S + 4 Phenyl 2 Butanol

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

In the field of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. (S)-(+)-4-Phenyl-2-butanol has emerged as a useful tool in this pursuit, primarily through its application as a chiral auxiliary and as a precursor to chiral ligands. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

Reagent for Alkylation Reactions

This compound serves as a key reagent in certain alkylation reactions. Specifically, it is utilized in the direct alkylation of amines with primary and secondary alcohols through a process known as biocatalytic hydrogen borrowing. smolecule.comchemicalbook.com This method offers a green and efficient alternative to traditional alkylation methods, which often rely on harsh reagents and produce significant waste. The chirality of the this compound can influence the stereochemical outcome of these reactions, making it a valuable tool for asymmetric synthesis.

Precursors for Chiral Amine Synthesis

One of the most significant applications of this compound is its role as a precursor in the synthesis of enantiopure chiral amines. nih.govnih.gov Chiral amines are crucial building blocks for the pharmaceutical industry, as they are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). nih.govnih.gov

A one-pot enzymatic cascade has been developed for the conversion of racemic 4-phenyl-2-butanol into either the (S)- or (R)-enantiomer of the corresponding amine. nih.govnih.gov This biocatalytic system utilizes a combination of alcohol dehydrogenases and transaminases to achieve high enantioselectivity. nih.gov For instance, the synthesis of (S)-4-phenylbutan-2-amine from the racemic alcohol has been achieved with good conversion rates and high enantiomeric excess. nih.gov

| Target Enantiomer | Enantioselectivity (ee) | Conversion | Key Enzymes |

|---|---|---|---|

| (S)-4-phenylbutan-2-amine | Good (73%) | Good | (S)-selective transaminase (TA) from Halomonas elongata (HEWT) |

| (R)-4-phenylbutan-2-amine | Excellent (>99%) | Good | (R)-selective TA from Thermomyces stellatus (TsRTA) |

Role in Asymmetric Alkylation, Aldol Condensation, and Conjugate Addition

While specific examples detailing the direct use of this compound as a chiral auxiliary in asymmetric alkylation, aldol condensation, and conjugate addition are not extensively documented in dedicated studies, its structural features and the principles of asymmetric synthesis allow for an understanding of its potential role. Chiral auxiliaries are widely employed to control stereochemistry in these fundamental carbon-carbon bond-forming reactions. researchgate.net

Asymmetric Alkylation: In asymmetric alkylation, a chiral auxiliary is attached to a prochiral enolate. The steric hindrance and electronic properties of the auxiliary block one face of the enolate, forcing the incoming alkylating agent to attack from the opposite face, thus inducing stereoselectivity. researchgate.net

Aldol Condensation: The aldol reaction involves the addition of an enolate to a carbonyl compound. masterorganicchemistry.comnih.gov Chiral auxiliaries attached to the enolate can control the facial selectivity of the approach to the carbonyl partner, leading to the formation of specific diastereomers and, ultimately, enantiomerically enriched β-hydroxy carbonyl compounds. researchgate.net

Conjugate Addition: In conjugate addition (or Michael addition), a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. mdpi.com A chiral auxiliary can direct the approach of the nucleophile, resulting in the formation of a new stereocenter with a high degree of stereocontrol.

Pharmaceutical and Medicinal Chemistry

The importance of chirality in pharmaceuticals is well-established, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles. This compound, as a source of chirality, plays a crucial role in the synthesis of enantiomerically pure drugs. researchgate.netnih.gov

Chiral Building Block in Drug Synthesis

This compound is considered a valuable chiral building block in the synthesis of various pharmaceutical compounds. nih.govnih.gov Chiral building blocks are enantiomerically pure molecules that are incorporated into the structure of a larger, more complex target molecule, such as a drug candidate. The use of such building blocks is a highly efficient strategy for asymmetric synthesis, as it avoids the need for chiral separations or stereoselective reactions at later stages of the synthesis. nih.govresearchgate.net The biocatalytic production of (S)-4-phenyl-2-butanol is particularly noted for its potential in pharmaceutical applications due to the high enantioselectivity that can be achieved. smolecule.com

Precursor to Active Pharmaceutical Ingredients (APIs)

As a direct precursor to chiral amines, this compound is instrumental in the synthesis of Active Pharmaceutical Ingredients (APIs). nih.govnih.govsusupport.com APIs are the biologically active components of a drug product. susupport.comresearchgate.net The synthesis of enantiopure chiral amines from this alcohol is a key transformation in the chemical industry for the production of APIs. nih.govnih.gov For example, (R)-4-Phenyl-2-butanol is a precursor to antihypertensive agents and antiepileptic agents. researchgate.net The development of efficient, scalable, and stereoselective routes to such chiral intermediates is a major focus of research in the pharmaceutical industry.

| Application Area | Specific Use | Significance |

|---|---|---|

| Asymmetric Synthesis | Reagent for biocatalytic alkylation of amines | Provides an environmentally friendly route to chiral amines. smolecule.comchemicalbook.com |

| Asymmetric Synthesis | Precursor for chiral amine synthesis via enzymatic cascades | Enables the production of high-value, enantiopure amines for the pharmaceutical industry. nih.govnih.gov |

| Pharmaceutical Chemistry | Chiral building block | Facilitates the efficient synthesis of complex, enantiomerically pure drug molecules. nih.govnih.gov |

| Pharmaceutical Chemistry | Precursor to Active Pharmaceutical Ingredients (APIs) | Crucial for the industrial production of various therapeutic agents. nih.govnih.govresearchgate.net |

Biological Activity and Enzymatic Compatibility

This compound serves as a notable substrate in biocatalytic processes, demonstrating significant compatibility with enzymatic systems. Its primary biological application is highlighted in the stereoselective synthesis of high-value chiral amines, which are crucial building blocks for the pharmaceutical industry.

Research has focused on the development of one-pot enzymatic cascades to convert racemic 4-phenyl-2-butanol into either its (S)- or (R)-enantiomer of the corresponding amine. These cell-free biocatalytic systems employ a combination of enantio-complementary alcohol dehydrogenases (ADHs), oxidases for cofactor recycling, and enantioselective transaminases (TAs). Specifically, the (S)-selective horse liver alcohol dehydrogenase (HLADH) and the (R)-selective ADH from Lactobacillus brevis (LbADH) have been successfully utilized. These are paired with transaminases such as the (S)-selective TA from Halomonas elongata (HEWT) or the (R)-selective TA from Thermomyces stellatus (TsRTA).

This enzymatic cascade facilitates the conversion of the alcohol to an intermediate ketone, which is then aminated to the desired chiral amine. The process has shown good to excellent enantioselectivities, underscoring the compound's high degree of compatibility with these complex multi-enzyme systems.

Table 1: Enzymatic Conversion of Racemic 4-Phenyl-2-butanol to Chiral Amines Data represents the outcomes of a one-pot enzymatic cascade at a 10 mM substrate concentration.

| Target Enantiomer | Transaminase Used | Molar Conversion (m.c.) | Enantiomeric Excess (e.e.) |

| (S)-4-phenylbutan-2-amine | HEWT | 49% | 71% |

| (R)-4-phenylbutan-2-amine | TsRTA | 24% | >99% |

Materials Science Applications

In the field of materials science, this compound is recognized as a precursor for polymer synthesis.

Polymer Synthesis: Formation of Poly(4-phenyl-2-butanol)

Research has indicated that 4-Phenyl-2-butanol can undergo polymerization. When the compound is treated with sulfuric acid, it yields Poly(4-phenyl-2-butanol) chemicalbook.com. This reaction demonstrates its utility as a monomer for creating larger polymeric structures. The resulting polymer, a type of polyester, holds potential for the development of new materials, although detailed characterization and applications of Poly(4-phenyl-2-butanol) are still emerging areas of study.

Olfactory Receptor Neuron Response Profiling

While specific studies detailing the response profiles of individual olfactory receptor neurons to this compound are not extensively documented, the compound's distinct organoleptic properties have been well-characterized. Its interaction with the olfactory system is defined by its specific odor profile.

4-Phenyl-2-butanol is described as a colorless liquid with a characteristic herbaceous, aromatic, and floral-fruity odor chemicalbook.com. More detailed descriptions identify its scent as being floral with notes of peony and foliage, complemented by sweet mimosa and heliotrope undertones chemicalbook.comsmolecule.comflavscents.com. This specific profile suggests that the molecule interacts with a particular combination of olfactory receptors to elicit this perceived scent. The compound is used as a fragrance agent in various applications thegoodscentscompany.com.

Table 2: Odor Profile of 4-Phenyl-2-butanol

| Odor Category | Specific Descriptors |

| Primary | Floral scent.vn, Herbaceous, Aromatic, Fruity chemicalbook.com |

| Secondary | Peony, Foliage, Sweet, Mimosa, Heliotrope chemicalbook.comsmolecule.comflavscents.com |

Future Directions and Research Opportunities

Development of Novel and More Efficient Enantioselective Synthetic Routes

The demand for enantiopure chiral alcohols necessitates the ongoing development of innovative synthetic strategies that offer higher efficiency, selectivity, and scalability. nih.gov While biocatalytic methods have shown significant promise, research into chemical catalytic systems continues to be a major focus.

A primary area of research is the advancement of asymmetric hydrogenation and transfer hydrogenation of the prochiral ketone, 4-phenyl-2-butanone. rsc.orgnih.gov This involves the design of novel chiral transition metal complexes, often utilizing ruthenium, iridium, or rhodium, paired with sophisticated chiral ligands. rsc.org The goal is to develop catalysts that operate at very low loadings (high turnover numbers), under mild conditions (ambient temperature and pressure), and in environmentally benign solvents, while consistently providing near-perfect enantioselectivity (>99% ee). rsc.orgnih.gov

Another promising avenue is the refinement of organocatalysis for the reduction of ketones. hilarispublisher.comnih.gov Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, offer a metal-free alternative, which is highly desirable in pharmaceutical synthesis to avoid metal contamination in the final active pharmaceutical ingredients (APIs). nih.gov Future work will likely focus on creating more robust and recyclable organocatalysts to improve the economic feasibility of this approach on an industrial scale.

Furthermore, dynamic kinetic resolution (DKR) presents a powerful strategy. mdpi.com This approach combines the rapid racemization of the starting material (or an intermediate) with a highly selective kinetic resolution step, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com Research is directed at finding compatible catalyst systems where a racemization catalyst (e.g., a ruthenium complex) can work in tandem with a resolving agent (often a lipase (B570770) for acylation) without mutual inhibition. mdpi.com

| Synthetic Strategy | Focus of Future Research | Potential Advantages |

| Asymmetric Hydrogenation | Development of new chiral ligands; use of earth-abundant metal catalysts. | High efficiency, excellent enantioselectivity, high atom economy. rsc.orgacs.org |

| Organocatalysis | Design of more active and recyclable catalysts; expansion of substrate scope. | Metal-free products, milder reaction conditions. hilarispublisher.comnih.gov |

| Dynamic Kinetic Resolution | Finding compatible racemization and resolution catalysts; process optimization. | Theoretical 100% yield from a racemic starting material. mdpi.com |

Exploration of New Biocatalysts and Engineered Enzymes

Biocatalysis has emerged as a powerful and sustainable tool for producing chiral alcohols like (S)-(+)-4-Phenyl-2-butanol. rsc.orgproquest.com Future research is heavily focused on the discovery of novel enzymes and the engineering of existing ones to overcome current limitations.

One key area is "genome mining," which involves searching the vast genomic databases of microorganisms to find new enzymes, particularly alcohol dehydrogenases (ADHs), with desired properties such as high stereoselectivity, broad substrate scope, and stability under industrial process conditions. proquest.comrsc.org Organisms from extreme environments (extremophiles) are of particular interest as they may harbor robust enzymes capable of withstanding high temperatures, non-conventional solvents, and high substrate concentrations.

Concurrently, protein engineering is being employed to tailor enzymes for specific applications. nih.govnih.gov This can be achieved through two main strategies:

Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific mutations in the active site. These targeted changes can alter substrate specificity or enhance enantioselectivity. nih.gov

Directed Evolution: This technique mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. nih.govchemistryworld.com This method does not require detailed structural information and has been successfully used to engineer enzymes for enhanced activity, stability, and selectivity. nih.gov

Recent studies have demonstrated the successful use of whole-cell biocatalysts, such as Lactobacillus paracasei and Lactobacillus kefiri, for the asymmetric reduction of 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol with excellent enantiomeric excess (>99%) and high yields. researchgate.netresearchgate.netomu.edu.tr Future work will aim to discover or engineer strains that can tolerate even higher substrate and product concentrations, further improving process efficiency. researchgate.net

Advanced Computational Modeling for Mechanism Prediction and Catalyst Design

Computational chemistry has become an indispensable tool in modern chemical research, accelerating the development of new catalysts and providing deep insights into reaction mechanisms. chiralpedia.comtaylorfrancis.com For the synthesis of this compound, computational modeling plays a crucial role in both chemical and biocatalytic approaches.